3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035 and is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Scientific Research Applications
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in various types of cancer. PD153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and downstream signaling pathways, which are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, PD153035 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using PD153035 in lab experiments is its selectivity for EGFR tyrosine kinase, which allows for specific targeting of cancer cells. However, one limitation is that PD153035 has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy.
Future Directions
Future research on 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, PD153035 could be further studied for its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, combination therapies with PD153035 and other cancer therapies could be explored to enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-5-methylphenol with 3-chloropropylamine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile in the presence of a catalyst. The final product is obtained after purification and isolation steps.
properties
IUPAC Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-7-8-15(19)17(11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMDYRRXHVYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.